molecular formula C14H7ClIN3O2S B597795 1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole CAS No. 1227268-57-6

1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole

Cat. No. B597795
CAS RN: 1227268-57-6
M. Wt: 443.643
InChI Key: XMEMQCIQYZEOAO-UHFFFAOYSA-N
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Description

1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 2 (CDK2). It has also been found to possess antitumor and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole involves the inhibition of specific enzymes, particularly PKC and CDK2. PKC is a key enzyme involved in various cellular processes, including cell proliferation and differentiation, while CDK2 is involved in cell cycle regulation. Inhibition of these enzymes by this compound leads to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and reduce the expression of various oncogenes. It has also been found to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been extensively studied for its potential applications in scientific research. However, it also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

For the study of this compound include the development of more potent and selective inhibitors of PKC and CDK2, investigation of its potential applications in the treatment of various diseases, and further evaluation of its toxicity and safety profile.

Synthesis Methods

The synthesis of 1-(Phenylsulphonyl)-6-cyano-4-chloro-2-iodo-7-azaindole involves the reaction between 4-chloro-2-iodo-7-azaindole and phenylsulfonyl cyanide under suitable reaction conditions. The reaction is catalyzed by a suitable base and solvent, and the product is obtained after purification and isolation.

properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-2-iodopyrrolo[2,3-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClIN3O2S/c15-12-6-9(8-17)18-14-11(12)7-13(16)19(14)22(20,21)10-4-2-1-3-5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEMQCIQYZEOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=C(N=C32)C#N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClIN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143267
Record name 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227268-57-6
Record name 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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